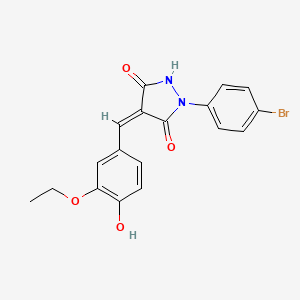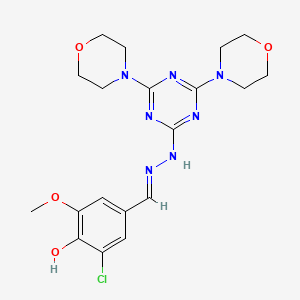
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide, also known as DMB, is a chemical compound with potential applications in scientific research. It belongs to the class of N-substituted benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide inhibits the activity of PARP-1 by binding to its catalytic domain and preventing it from binding to DNA. This leads to the accumulation of DNA damage and cell death. 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has also been found to inhibit the activity of other PARP family members, such as PARP-2 and PARP-3.
Biochemical and Physiological Effects
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has been found to induce cell death in various cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the effectiveness of chemotherapy drugs in these cell lines. In addition, 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide in lab experiments is its specificity for PARP-1 and other PARP family members. This allows researchers to study the role of these proteins in various biological processes. However, 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide is not without its limitations. It has poor solubility in water and may require the use of organic solvents for experiments. In addition, its mechanism of action may not be specific to cancer cells and may also affect normal cells.
将来の方向性
There are several potential future directions for the study of 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide. One area of interest is the development of 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide-based therapies for cancer and inflammatory diseases. Another area of interest is the study of PARP-1 and other PARP family members in various biological processes, such as DNA repair, cell death, and inflammation. Additionally, the development of more specific PARP inhibitors may lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide involves the reaction of 3-aminobenzamide with 1-methyl-1,4-bis(piperidin-3-yl)butane-1,4-dione in the presence of dimethylformamide and triethylamine. This reaction yields 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide as a white solid with a purity of over 95%.
科学的研究の応用
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has been studied for its potential applications in scientific research. It has been found to inhibit the activity of a protein called PARP-1, which is involved in DNA repair and cell death. This inhibition can lead to the accumulation of DNA damage and cell death, making 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide a potential tool for studying the role of PARP-1 in various biological processes.
特性
IUPAC Name |
3-(dimethylamino)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-22(2)19-8-4-6-16(14-19)20(25)21-17-7-5-11-24(15-17)18-9-12-23(3)13-10-18/h4,6,8,14,17-18H,5,7,9-13,15H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPAOBDCZYZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B6034912.png)
![methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6034921.png)

![5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6034930.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B6034934.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6034946.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B6034951.png)
![N-[1-{[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6034955.png)
![9-(4-fluorophenyl)-2-methyl-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6034975.png)
![N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6034983.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6034990.png)
![6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6034997.png)